Linifanib (full chemical name: N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea) [, , , ] is a small molecule classified as a multi-targeted receptor tyrosine kinase inhibitor (TKI) [, , , , ]. Its primary role in scientific research stems from its ability to inhibit vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , , , , , , , , , ]. Linifanib exhibits potent and selective inhibition against these receptor families, making it a valuable tool for studying angiogenesis, tumor growth, and metastasis in various cancer models [, , , , , , , , , , ].
Linifanib synthesis has been accomplished through several methods, primarily involving a Suzuki coupling reaction. One approach uses commercially available 2-fluoro-5-methylaniline as the starting material []. This method proceeds through a carbamate bond formation, amine-ester exchange, palladium-catalyzed coupling with bis(pinacolato)diboron, and a final Suzuki coupling with 4-chloro-1H-indazol-3-amine to yield Linifanib []. Another approach utilizes 2,6-difluorobenzonitrile and 1-fluoro-4-nitrobenzene as starting materials []. The synthesis involves ammonolysis, diazo-reaction, cyclization with hydrazine hydrate, Suzuki cross-coupling reaction, reduction, condensation with 1-fluoro-2-isocyanato-4-methylbenzene, and a final Suzuki coupling to yield Linifanib [].
The molecular structure of Linifanib has been confirmed by mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR) spectroscopy [, ]. While specific structural analyses are not extensively discussed in the provided literature, the molecule contains a urea linkage connecting two aromatic rings, one with a fluorine substituent and a methyl group, and the other linked to an indazole moiety with an amine group [, , ].
The Suzuki coupling reaction is central to the synthesis of Linifanib [, ]. This palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide or pseudohalide in the presence of a base [, ]. This reaction allows for the efficient formation of the biaryl linkage connecting the indazole moiety and the urea-linked aromatic ring in Linifanib [, ].
Linifanib primarily exerts its effects through the inhibition of VEGFRs and PDGFRs [, , , , , , , , , , ]. By blocking these receptor tyrosine kinases, Linifanib disrupts downstream signaling cascades involved in angiogenesis, ultimately inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, hindering their growth and progression [, , , , , , , , , , ]. Linifanib exhibits potent inhibition of both wild-type and mutant forms of these receptors, contributing to its activity against a range of cancer types [, , , , , , , , , , ].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8